N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-4-7-18(8-5-16)23-26-24(31-27-23)19-10-12-28(13-11-19)15-22(29)25-20-14-17(2)6-9-21(20)30-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPCJYWODKOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperidine moiety and an oxadiazole ring. The general formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones or carboxylic acid derivatives.
- Piperidine Functionalization : Piperidine derivatives are synthesized and subsequently modified to include the oxadiazole moiety.
- Final Acetylation : The final step usually involves acetylation to yield the target compound.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed IC50 values ranging from 1.14 µM to 9.27 µM against various cancer cell lines, including HeLa and Caco-2 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.14 |
| Caco-2 | 9.27 |
| MCF-7 (breast cancer) | 2.76 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <125 |
| Escherichia coli | 150 |
| Bacillus subtilis | 75 |
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating neurodegenerative diseases and managing urea levels in patients with renal issues.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a related oxadiazole derivative against multiple cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .
Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial activity of various derivatives of this compound against common pathogens. The results confirmed significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamide Derivatives
Chlorinated Analog (N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide)
- Structural Differences : Replaces the 5-methyl group on the phenyl ring with chlorine (Cl) .
- Physicochemical Impact: Molecular Weight: 440.93 vs. ~440 (target compound, estimated). logP: 5.221 (Cl-substituted) vs. Hydrogen Bonding: Both have 7 hydrogen bond acceptors and 1 donor, maintaining similar polar surface areas (~65 Ų) .
- Biological Implications : Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to methyl .
Ethylphenyl Analog (N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- Structural Differences : Replaces the piperidine ring with a pyrrole and substitutes the methoxy group with ethyl .
- Physicochemical Impact :
- Molecular Weight : 386.4 (lower due to pyrrole and ethyl groups).
- logP : Likely lower than the target compound due to reduced alkyl chain length.
- Functional Impact : Pyrrole’s planar structure may limit conformational flexibility compared to piperidine, altering binding modes .
Oxadiazole-Containing Piperidine Derivatives
Methoxyphenyl-Oxadiazole (N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide)
FLAP Inhibitor (BI 665915)
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
- logP Trends : Chlorine and methyl groups increase lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability . Methoxy groups balance solubility and permeability.
- Heterocycle Impact : Piperidine’s flexibility vs. pyrrole’s rigidity alters binding kinetics. Oxadiazole’s bioisosteric role enhances stability across analogs .
- SAR Insights : Substitutions at the phenyl ring (methyl, Cl, OCH3) fine-tune target engagement, as seen in FLAP inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
